molecular formula C18H24N2 B15364179 4,4'-(4-Methylpentane-2,2-diyl)dianiline CAS No. 94291-00-6

4,4'-(4-Methylpentane-2,2-diyl)dianiline

Cat. No.: B15364179
CAS No.: 94291-00-6
M. Wt: 268.4 g/mol
InChI Key: PYVGYSQEQJITES-UHFFFAOYSA-N
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Description

4,4'-(4-Methylpentane-2,2-diyl)dianiline is an organic compound with the molecular formula C₁₈H₂₂N₂. It is a derivative of aniline, where two aniline groups are connected by a 4-methylpentane-2,2-diyl bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Benzidine Synthesis: One common method involves the reduction of benzidine, which is a derivative of this compound. The reduction process typically uses reducing agents such as iron powder in acidic conditions.

  • Direct Synthesis: Another approach is the direct synthesis from 4-methylpentane-2,2-dione and aniline under catalytic hydrogenation conditions.

Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The use of catalysts and optimized reaction conditions helps in achieving large-scale production efficiently.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophiles such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Nitro derivatives and sulfonated products.

Scientific Research Applications

4,4'-(4-Methylpentane-2,2-diyl)dianiline has several scientific research applications:

  • Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

  • Biology: The compound is utilized in the study of protein interactions and enzyme inhibition.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4'-(4-Methylpentane-2,2-diyl)dianiline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Bisphenol A (BPA)

  • Bisphenol S (BPS)

  • Bisphenol F (BPF)

  • Bisphenol Z (BPZ)

Properties

CAS No.

94291-00-6

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

4-[2-(4-aminophenyl)-4-methylpentan-2-yl]aniline

InChI

InChI=1S/C18H24N2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13H,12,19-20H2,1-3H3

InChI Key

PYVGYSQEQJITES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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